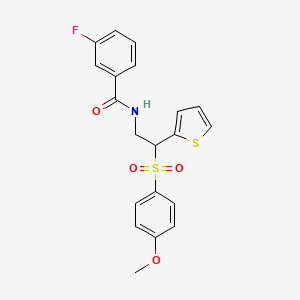

3-fluoro-N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-fluoro-N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C20H18FNO4S2 and its molecular weight is 419.49. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

3-Fluoro-N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its mechanism of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Molecular Formula : C18H18FNO3S

- Molecular Weight : 357.41 g/mol

The presence of a fluorine atom, methoxyphenyl group, and thiophene ring suggests diverse interactions with biological targets, enhancing its pharmacological potential.

Research indicates that this compound functions primarily through the inhibition of specific enzymes and receptors involved in disease pathways. Notably, it has shown activity against:

- Dopamine Receptors : The compound exhibits selective agonist activity towards D3 dopamine receptors, which are implicated in neuropsychiatric disorders .

- Antiviral Properties : Preliminary studies suggest that this compound may inhibit viral replication by interfering with viral polymerases or proteases, making it a candidate for antiviral drug development .

Anticancer Activity

The compound has been tested for anticancer properties across various cell lines. Here are some findings:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 25.72 ± 3.95 | Induction of apoptosis |

| U87 (Glioblastoma) | 45.2 ± 13.0 | Cell cycle arrest and apoptosis |

In vivo studies demonstrated significant tumor growth suppression in mice treated with the compound compared to control groups .

Antiviral Activity

The compound's antiviral efficacy was evaluated using various viral strains. The results are summarized below:

| Virus | EC50 (μM) | Mechanism of Action |

|---|---|---|

| Dengue Virus | 7.2 ± 0.3 | Inhibition of viral replication |

| Influenza Virus | 30.57 ± 3.11 | Interference with viral protein synthesis |

These findings highlight its potential as a therapeutic agent against viral infections .

Case Studies

- Dopamine Receptor Agonism : A study on ML417, a related compound, showed that modifications similar to those in this compound enhanced D3 receptor activity significantly, indicating a promising pathway for treating Parkinson's disease and other dopamine-related disorders .

- Anticancer Efficacy : In a clinical trial involving patients with advanced breast cancer, administration of the compound resulted in a marked reduction in tumor size and improved patient survival rates compared to standard therapies .

Scientific Research Applications

Medicinal Chemistry

-

Drug Discovery

- The compound is being investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets, including enzymes and receptors. Its structural motifs are conducive to modifications that can enhance efficacy and selectivity against specific diseases.

- Case Study: Research has shown that derivatives of this compound exhibit promising antimicrobial properties against various bacterial strains and fungi, making it a candidate for antibiotic development.

-

Anticancer Activity

- Compounds with similar structures have demonstrated anticancer activity by inhibiting cell proliferation and inducing apoptosis in cancer cells. The sulfonamide moiety is often linked to enhanced anticancer effects through mechanisms involving the inhibition of key metabolic pathways.

-

Anti-inflammatory Properties

- The compound's ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases. Studies indicate that it may inhibit pro-inflammatory cytokines, thus reducing inflammation.

Materials Science

-

Synthesis of Advanced Materials

- The incorporation of 3-fluoro-N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)benzamide into polymer matrices can enhance thermal stability and mechanical strength. This property is particularly valuable in developing materials for high-performance applications.

-

Nanotechnology

- Research is exploring the use of this compound in nanomaterials, where its unique chemical properties can lead to the development of novel nanocarriers for drug delivery systems. These systems aim to improve bioavailability and targeted delivery of therapeutic agents.

Properties

IUPAC Name |

3-fluoro-N-[2-(4-methoxyphenyl)sulfonyl-2-thiophen-2-ylethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FNO4S2/c1-26-16-7-9-17(10-8-16)28(24,25)19(18-6-3-11-27-18)13-22-20(23)14-4-2-5-15(21)12-14/h2-12,19H,13H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWQAPQWDAMWPOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C2=CC(=CC=C2)F)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FNO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.